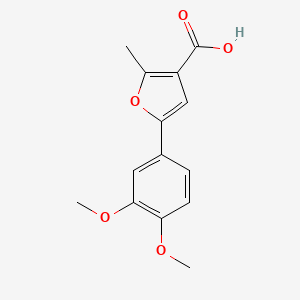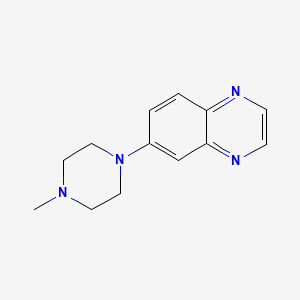
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is a chemical compound with the molecular formula C12H20N2O2S . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is represented by the InChI code: 1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-14-11(16)9-10(15)13-12(14)17/h2-9H2,1H3,(H,13,15,17) .Physical And Chemical Properties Analysis
“1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is a powder at room temperature . Its molecular weight is 256.37 .Scientific Research Applications
Biological and Preclinical Importance
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione, as a class of N-sulfonylamino azinones, has garnered significant attention for its biological activities. These compounds exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Notably, they have been identified as privileged heterocycles, with particular emphasis on their role as competitive AMPA receptor antagonists, showing promise in the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Optical Properties and Applications
The optical properties of related compounds, such as diketopyrrolopyrroles, to which 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione is structurally related, have also been extensively studied. These compounds are utilized in a variety of applications, including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their widespread use is attributed to their stable, straightforward synthesis, good stability, and near-unity fluorescence quantum yield, suggesting that derivatives like 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione could have significant applications in these areas as well (Grzybowski & Gryko, 2015).
Antioxidant Activity Analysis
In the context of antioxidant activity, various analytical methods have been developed to determine the antioxidant capacity of complex samples, including chemical and electrochemical (bio)sensors. These methods could potentially be applied to study the antioxidant properties of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione and its derivatives, offering insights into their reactivity and efficacy as antioxidants (Munteanu & Apetrei, 2021).
Hypervalent Molecule Studies
Research on hypervalent molecules, including sulfuranes and persulfuranes, highlights the significant progress in understanding these classes of molecules. Studies focusing on the novel hypervalent persulfurane compounds provide insights into their structure, bonding, and theoretical optimizations, which could be relevant for exploring the chemical properties and reactivity of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione (Pu, Li, Xie, & Schaefer, 2009).
Mechanism of Action
properties
IUPAC Name |
1-octyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-14-11(16)9-10(15)13-12(14)17/h2-9H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNKOIAHZVBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)


![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)
![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B2444469.png)
![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)

![3-allyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444474.png)


![N-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-N-cyclohexylprop-2-enamide](/img/structure/B2444478.png)
![6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2444479.png)
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)